Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate
Description
Contextualization within Pyrrolidone Derivatives Research
Historical Perspectives on Pyrrolidone Scaffold Research
The pyrrolidone ring, a five-membered lactam, is a core structure in numerous biologically active molecules, including many alkaloids and pharmaceuticals. nih.gov This has made it a subject of interest for medicinal chemists for decades. nih.gov The pyrrolidone scaffold is found in several FDA-approved drugs, highlighting its significance in pharmaceutical sciences. nih.gov Research into this scaffold has evolved from the isolation and study of natural products to the rational design and synthesis of novel derivatives with specific biological targets. nih.gov
Academic Significance of Pyrrolidine-Based Small Molecules in Chemical Biology
Pyrrolidine-based small molecules are of considerable academic significance due to their diverse biological activities. nih.govontosight.ai These compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. nih.gov The stereochemistry of the pyrrolidine (B122466) ring is a key feature, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. nih.govresearchgate.net This makes the pyrrolidine scaffold a versatile tool in chemical biology for probing biological systems and developing new therapeutic agents. nih.gov
Rationale for Focused Academic Investigation of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate
The focused academic investigation of this compound stems from its structural similarity to other biologically active pyrrolidone derivatives. It is identified as an impurity of Piracetam, a well-known nootropic drug, which suggests its potential for biological activity. lgcstandards.com The presence of the pyrrolidone core, combined with an isopropyl acetate (B1210297) group, presents a unique chemical entity that warrants further investigation to understand its specific chemical and biological properties.
Chemical Classification and Structural Features Relevant to Research Modalities
This compound is classified as a pyrrolidone derivative and an ester. Its key structural features include the 2-oxopyrrolidin-1-yl group and the isopropyl acetate moiety.
| Feature | Description |
| Core Structure | 2-oxopyrrolidin-1-yl |
| Functional Group | Isopropyl acetate |
| Molecular Formula | C9H15NO3 |
These features are crucial for its interaction with biological targets and for its chemical reactivity. The ester group can be susceptible to hydrolysis, while the pyrrolidone ring can participate in various non-covalent interactions.
Gaps in Current Academic Understanding and Research Opportunities
Despite the broad interest in pyrrolidone derivatives, there are significant gaps in the academic understanding of this compound. Much of the available information is limited to its identification as a chemical entity and its relationship to Piracetam. lgcstandards.com There is a lack of comprehensive studies on its synthesis, chemical reactivity, and biological activity.
Research Opportunities:
Synthesis: Development of efficient and stereoselective synthetic routes.
Chemical Properties: Detailed investigation of its stability, reactivity, and spectroscopic properties.
Biological Activity: Screening for a wide range of biological activities, including neurological, anti-inflammatory, and antimicrobial effects.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of different structural features to its biological activity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
propan-2-yl 2-(2-oxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C9H15NO3/c1-7(2)13-9(12)6-10-5-3-4-8(10)11/h7H,3-6H2,1-2H3 |
InChI Key |
CZYUXPCSQUJSMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1CCCC1=O |
Origin of Product |
United States |
Synthetic Chemistry and Process Optimization for Isopropyl 2 2 Oxopyrrolidin 1 Yl Acetate and Its Analogs
Established Synthetic Routes to Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate
Established synthetic strategies for this compound primarily involve classical organic reactions, including esterification and the synthesis of necessary precursors through functional group transformations. These methods are well-documented and provide a reliable foundation for obtaining the target compound for research purposes.
The final step in the synthesis of this compound is typically an esterification reaction between 2-(2-oxopyrrolidin-1-yl)acetic acid and isopropanol (B130326). This reaction is generally acid-catalyzed.
Commonly used catalysts for esterification reactions of this nature include strong mineral acids such as sulfuric acid. For instance, in the synthesis of a related compound, (2RS)-2-[(4R)-4-propyl-2-oxopyrrolidin-1-yl] butyric acid methyl ester, concentrated sulfuric acid was used to catalyze the esterification of the corresponding carboxylic acid with methanol. googleapis.com The synthesis of isopropyl acetate (B1210297) from isopropanol and acetic acid also commonly employs sulfuric acid as a catalyst. google.com
Alternative and greener catalysts have been explored for esterification processes. Ionic liquids, such as pyrrolidinium (B1226570) acetate, have been shown to be effective catalysts for certain condensation reactions under solvent-free conditions. thieme-connect.de While not specifically documented for this compound, the principles suggest potential applicability.
The table below summarizes various catalytic systems used in analogous esterification reactions.
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
| Concentrated H₂SO₄ | (2RS)-2-[(4R)-4-propyl-2-oxopyrrolidin-1-yl] butyric acid, Methanol | Methanol | Room Temperature, 12 hours | 86.38% | googleapis.com |
| Sulfuric Acid | Isopropanol, Acetic Acid | None | Distillation | ~65-80% | google.com |
| Pyrrolidinium Acetate | o-phenylenediamine, Aromatic Aldehydes | Solvent-free | Room Temperature | up to 96% | thieme-connect.de |
The key precursor for the synthesis of this compound is 2-(2-oxopyrrolidin-1-yl)acetic acid. One common method for its preparation involves the reaction of 2-pyrrolidone with an appropriate haloacetic acid ester, followed by hydrolysis. A documented synthesis of (2-Oxopyrrolidin-1-yl)acetic acid involves the deprotection of its benzyl (B1604629) ester using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com
The synthesis of N-substituted pyrrolidin-2-ones can also be achieved through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C). rdd.edu.iq Another approach to related structures, specifically substituted 2-(2-oxopyrrolidin-1-yl)acetamides, involves the reaction of γ-aminobutyric acid potassium salts with chloroacetamide, followed by thermal cyclization. researchgate.netresearchgate.net
Functional group transformations are crucial in building the pyrrolidine (B122466) scaffold. For example, the synthesis of pyrrolidin-2-one itself can be achieved through the ammonolysis of γ-butyrolactone in the liquid phase under high temperature and pressure. chemicalbook.com
Achieving high purity is critical for research applications. Common purification techniques for this compound and its analogs include recrystallization and column chromatography. For instance, a related compound, t-Butyl 2-(2-oxopyrrolidin-1-yl)-butanoate, was analyzed for purity using High-Performance Liquid Chromatography (HPLC) with a mobile phase of hexane (B92381)/isopropanol. google.com
In the synthesis of a structurally similar compound, the crude product was purified by flash chromatography on silica (B1680970) gel. nih.gov For analogs, extraction with a suitable organic solvent like isopropyl acetate followed by concentration of the organic layer is a common initial work-up step. googleapis.com Chiral HPLC is often employed for the separation of enantiomers of pyrrolidine derivatives, which is crucial for stereoselective synthesis. nih.govnih.gov
The following table outlines purification methods used for related compounds.
| Compound | Purification Method | Details | Reference |
| t-Butyl 2-(2-oxopyrrolidin-1-yl)-butanoate | HPLC Analysis | Column: CHIRACEL OD, Mobile Phase: 99:1 hexane/isopropanol | google.com |
| (2S,3S,4R,5R)-3-Benzamido-2-(benzoyloxymethyl)-5-(hydroxymethyl)pyrrolidin-4-ol | Flash Chromatography | Silica gel, n-hexane/EtOAc 8:2 | nih.gov |
| (2RS)-2-[(4R)-4-propyl-2-oxopyrrolidin-1-yl] butyric acid | Extraction | Isopropyl acetate | googleapis.com |
| Chiral Pyrrolidine Inhibitors | Chiral HPLC | Daicel Chiralpak AD | nih.govnih.gov |
Novel and Green Synthetic Approaches
Recent research has focused on developing more efficient, environmentally friendly, and stereoselective methods for the synthesis of pyrrolidine derivatives. These approaches aim to reduce waste, energy consumption, and the use of hazardous materials.
The stereoselective synthesis of pyrrolidine derivatives is of great interest due to the prevalence of chiral pyrrolidine motifs in biologically active molecules. nih.gov Research in this area often focuses on asymmetric catalysis and the use of chiral starting materials. An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase has been developed, which is significantly shorter and higher yielding than previous methods. nih.gov
One strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the pyrrolidine ring. The development of a highly diastereoselective continuous flow protocol has enabled the rapid and scalable production of a library of α-chiral pyrrolidines. rsc.org This methodology offers high yields and superior diastereocontrol under mild conditions. rsc.org
Multicomponent reactions (MCRs) have emerged as a powerful tool in green chemistry for the synthesis of complex molecules like pyrrolidine derivatives in a single step from three or more reactants. nih.gov This approach offers high atom economy and reduces waste compared to traditional multi-step syntheses. researchgate.net
Several MCRs have been developed for the synthesis of substituted pyrrolidines. For instance, a one-pot, three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids has been used to synthesize novel pyrrolidine-fused spirooxindoles under catalyst-free conditions in an environmentally friendly EtOH–H₂O solvent system. rsc.org
The use of green technologies such as microwave irradiation and ultrasound has also been explored to accelerate these reactions and improve their efficiency. researchgate.netresearchgate.netresearchgate.net A microwave-assisted one-pot three-component reaction of aromatic aldehydes, aniline, and dialkylbut-2-ynedioate in the presence of p-TsOH in water has been developed for the synthesis of substituted pyrrolidinones. researchgate.net Similarly, ultrasound has been shown to promote the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones. researchgate.net
The table below provides examples of green synthetic approaches for pyrrolidine derivatives.
| Reaction Type | Key Features | Reactants | Conditions | Reference |
| Multicomponent Domino Reaction | Green, Catalyst-free | (E)-3-(2-nitrovinyl)-indoles, isatins, chiral polycyclic α-amino acids | EtOH–H₂O, Room Temperature | rsc.org |
| Microwave-Assisted Three-Component Reaction | Green, p-TsOH catalyst | Aromatic aldehydes, aniline, dialkylbut-2-ynedioate | Water | researchgate.net |
| Ultrasound-Promoted Multicomponent Synthesis | Green, Citric acid catalyst | Aldehydes, Amines, Diethyl acetylenedicarboxylate | Ethanol | researchgate.net |
Catalytic Systems Optimization (e.g., Palladium-catalyzed methods)
The synthesis of N-substituted pyrrolidinones, including this compound and its analogs, often relies on the N-alkylation of the 2-pyrrolidinone (B116388) core. While traditional methods involving strong bases and alkyl halides are common, modern catalytic systems offer milder conditions, improved selectivity, and broader substrate scope. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for C-N bond formation.
Palladium-catalyzed carboamination reactions, for instance, enable the synthesis of 2-substituted pyrrolidines from readily available starting materials like N-Boc-pent-4-enylamines and aryl or alkenyl bromides. nih.gov The optimization of these systems is crucial for achieving high yields and enantioselectivities. Key parameters that are typically optimized include the choice of palladium precursor (e.g., Pd(OAc)₂), the ligand, the base, and the solvent. In the enantioselective synthesis of 2-(arylmethyl)pyrrolidines, various chiral phosphine (B1218219) ligands are screened to induce asymmetry, with enantiomeric excesses of up to 94% being achieved. nih.gov
The table below illustrates a typical optimization process for a hypothetical palladium-catalyzed N-arylation of 2-pyrrolidinone, a reaction that would produce an analog of the target compound.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene (B28343) | 110 | 65 |
| 2 | Pd(OAc)₂ | Xantphos | NaOt-Bu | Toluene | 110 | 72 |
| 3 | Pd(OAc)₂ | SPhos | NaOt-Bu | Toluene | 110 | 85 |
| 4 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | 40 |
| 5 | Pd(OAc)₂ | SPhos | NaOt-Bu | Dioxane | 100 | 91 |
This table represents hypothetical data for illustrative purposes, based on common optimization strategies in palladium catalysis.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For pyrrolidinone-based compounds, SAR studies guide the design of new analogs with improved potency, selectivity, or pharmacokinetic properties. frontiersin.orgnih.gov The pyrrolidinone scaffold is versatile, allowing for modifications at several key positions: the ester moiety, the pyrrolidinone ring itself, and the linker connecting the two. researchgate.net By systematically altering these parts of the molecule, researchers can probe the interactions with biological targets and develop more effective compounds. researchgate.net
Introduction of Varied Ester Moieties
The ester group of this compound is a prime target for modification in SAR studies. Varying the ester moiety can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
The synthesis of different alkyl esters of 2-(2-oxopyrrolidin-1-yl)acetic acid, such as methyl, ethyl, and t-butyl esters, is a common strategy. google.com The rationale for these modifications is to explore how steric bulk and electronic effects of the ester group influence biological activity. For example, replacing the isopropyl group with a smaller methyl or ethyl group might increase aqueous solubility, while a larger, more lipophilic group like a benzyl or cyclohexyl ester could enhance membrane permeability or lead to different interactions with a target's binding pocket. Furthermore, the ester can be designed as a prodrug, intended to be hydrolyzed in vivo by esterases to release the parent carboxylic acid, 2-(2-oxopyrrolidin-1-yl)acetic acid. The rate of this hydrolysis can be fine-tuned by modifying the ester group.
| Ester Moiety (R in -COOR) | Potential Change in Property | Rationale for SAR Study |
|---|---|---|
| Methyl (-CH₃) | Increased hydrophilicity, potentially faster hydrolysis | Baseline for steric and electronic effects |
| Ethyl (-CH₂CH₃) | Slight increase in lipophilicity compared to methyl | Explore minor steric changes |
| tert-Butyl (-C(CH₃)₃) | Increased steric bulk, slower hydrolysis | Probe sensitivity to steric hindrance at the binding site |
| Benzyl (-CH₂Ph) | Increased lipophilicity, potential for π-π interactions | Investigate interactions with aromatic residues |
| 2-Methoxyethyl (-CH₂CH₂OCH₃) | Increased hydrophilicity and hydrogen bond accepting ability | Enhance solubility and probe for polar interactions |
Modifications of the Pyrrolidinone Ring
The 2-pyrrolidinone ring is a key structural feature that offers multiple positions for substitution (C3, C4, and C5) to explore the SAR. nih.govresearchgate.net Introducing substituents on the ring can alter the molecule's conformation, polarity, and ability to form hydrogen bonds, leading to significant changes in biological activity. frontiersin.org
Synthetic strategies have been developed to create a variety of substituted 2-(2-oxopyrrolidin-1-yl)acetamides and related structures. For example, thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids can yield 2-(2-oxopyrrolidin-1-yl)acetamides with substituents at the 3-position of the pyrrolidinone ring. researchgate.net SAR studies on other pyrrolidine derivatives have shown that both the position and the nature of the substituent are critical. For instance, in one series of NAAA inhibitors, small lipophilic substituents at the 3-position were found to be preferable for optimal potency. nih.gov Conversely, substitutions at the 2-position of a terminal phenyl group in another series of pyrrolidinone amides significantly reduced inhibitory potency, indicating that this position is unsuitable for modification. nih.govrsc.org These findings highlight the importance of systematically exploring substitutions around the pyrrolidinone ring to map the steric and electronic requirements of the biological target.
| Position of Substitution | Type of Substituent | Observed/Potential SAR Impact | Reference |
|---|---|---|---|
| 3-position | Phenyl, Chloro, Methoxy | Can significantly influence activity; lipophilic groups may be preferred. | researchgate.netnih.gov |
| 4-position | Fluoro, Methyl | Can lead to compounds with comparable potency to unsubstituted analogs. | nih.gov |
| 5-position | Alkyl, Aryl | Modifies the lactam portion, potentially affecting target binding and metabolism. | researchgate.net |
| 3- and 4-positions | Cyclohexyl (fused ring) | Introduces conformational restriction, which can enhance selectivity. | nih.gov |
Linker Chemistry in Conjugate Synthesis Research
In conjugate synthesis, a "linker" is a chemical moiety that covalently connects two or more molecules, such as a small-molecule drug and a targeting biomolecule (e.g., an antibody). symeres.comnih.gov The parent acid of this compound, 2-(2-oxopyrrolidin-1-yl)acetic acid, is well-suited for conjugation. Its carboxylic acid group provides a convenient handle for attaching various linkers, typically through the formation of a stable amide bond.
The choice of linker is critical as its properties—length, flexibility, polarity, and stability—must be carefully selected to ensure the resulting conjugate functions as intended. symeres.com Linkers can be broadly categorized as cleavable or non-cleavable.
Non-cleavable linkers create a stable connection, and the conjugate remains intact. This is useful in modalities like PROTACs where the entire construct is required for activity. symeres.com
Cleavable linkers are designed to be stable in systemic circulation but break apart in response to a specific trigger within the target cell or tissue, releasing the active molecule. symeres.com Triggers can include specific enzymes, a lower pH environment, or a reducing environment. nih.gov
For conjugating 2-(2-oxopyrrolidin-1-yl)acetic acid, a common strategy would involve activating the carboxylic acid (e.g., converting it to an active ester or acid chloride) and reacting it with an amine-functionalized linker. This linker could then be further elaborated and attached to a second molecular entity. The chemistry allows for the creation of complex bioconjugates for targeted delivery or diagnostic applications.
Scale-Up Considerations for Research Material Production
Transitioning the synthesis of this compound from a laboratory bench scale to the production of larger quantities for extensive research requires careful consideration of several factors. The primary goal is to develop a process that is safe, cost-effective, reproducible, and environmentally sustainable.
A typical synthesis involves the N-alkylation of 2-pyrrolidinone with an isopropyl haloacetate. For large-scale production, the choice of raw materials is critical. 2-Pyrrolidinone itself can be manufactured industrially through processes like the reaction of gamma-butyrolactone (B3396035) with ammonia. google.com The cost and availability of the alkylating agent, isopropyl chloroacetate (B1199739) or bromoacetate, and the base (e.g., sodium hydride, sodium methoxide (B1231860), or potassium carbonate) must be evaluated. google.com
Key scale-up considerations include:
Reaction Conditions: Solvents used in lab-scale synthesis (e.g., anhydrous THF or DMF) may be expensive or difficult to handle in large volumes. Process chemists often explore alternative, cheaper, and safer solvents like toluene or methyl isobutyl ketone. google.com Temperature control is also more challenging on a larger scale; highly exothermic reactions may require specialized reactors with efficient cooling systems.
Reagent Handling: The use of hazardous reagents like sodium hydride, which is highly flammable, is often avoided in large-scale processes in favor of safer alternatives like sodium or potassium carbonate.
Work-up and Purification: Extraction and filtration processes must be scalable. Chromatography, which is common for purification in the lab, is often impractical and expensive for large quantities. Crystallization or distillation are preferred methods for purifying the final product or key intermediates on a large scale. google.comgoogle.com
Process Safety: A thorough hazard analysis must be conducted to identify potential risks, such as runaway reactions, pressure buildup, or exposure to toxic materials.
Waste Management: The environmental impact of the process must be minimized by reducing solvent usage and treating waste streams appropriately.
Synthetic Yield Optimization and Efficiency Analysis
The N-alkylation of 2-pyrrolidinone is the key step. Its efficiency can be influenced by several factors:
Choice of Base: The strength and solubility of the base are critical. Strong bases like sodium hydride (NaH) or sodium methoxide (NaOMe) can effectively deprotonate the 2-pyrrolidinone, but may be hazardous and expensive. google.com Weaker, less expensive bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures or the use of a phase-transfer catalyst.
Solvent: The solvent affects the solubility of the reactants and the reaction rate. Polar aprotic solvents like DMF or DMSO often give high yields but can be difficult to remove. Toluene is a common industrial solvent that allows for the azeotropic removal of water if present. google.com
Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products. The optimal balance must be determined experimentally to achieve high conversion in a reasonable timeframe. researchgate.net
Purity of Reagents: The purity of the 2-pyrrolidinone and the isopropyl haloacetate can impact the yield. Impurities can interfere with the reaction or lead to unwanted side reactions.
The following table shows hypothetical results from an optimization study for the synthesis of an alkyl 2-(2-oxopyrrolidin-1-yl)acetate.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 56 (reflux) | 24 | 65 |
| 2 | K₂CO₃ | DMF | 80 | 12 | 78 |
| 3 | NaH | THF | 25 | 6 | 92 |
| 4 | NaH | Toluene | 60 | 6 | 89 |
| 5 | NaOMe | Methanol/Toluene | 65 (reflux) | 5 | 95 |
This table presents hypothetical data to illustrate the effects of varying reaction conditions on product yield.
Molecular and Cellular Mechanisms of Action Research of Isopropyl 2 2 Oxopyrrolidin 1 Yl Acetate
In Vitro Binding Affinity and Target Identification Studies
No published studies were identified that have determined the in vitro binding affinity of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate to any biological target.
Receptor Interaction Profiling (e.g., G-protein coupled receptors, ion channels)
There is no available data from receptor interaction profiling studies for this compound. G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. frontiersin.orgnih.gov Ion channels, which regulate the flow of ions across cell membranes, are also important drug targets. nih.gov However, no research has been published that examines the binding or functional modulation of any GPCR or ion channel by this compound.
Enzyme Inhibition or Activation Assays
No data from enzyme inhibition or activation assays for this compound could be located in the scientific literature. Such assays are critical for determining if a compound can modulate the activity of specific enzymes, which can be a key mechanism of drug action.
Transporter Modulation Investigations
There are no published investigations into the effects of this compound on any cellular transporters.
Cellular Signaling Pathway Modulation Research
In the absence of identified biological targets, there is consequently no research available on the modulation of cellular signaling pathways by this compound.
Second Messenger System Investigations
No studies have been conducted to investigate the effects of this compound on second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphates.
Kinase and Phosphatase Activity Profiling
There is no available data on the profiling of kinase or phosphatase activity in response to this compound.
Gene Expression and Proteomic Analysis in Cell Models
There are no available studies that have investigated the effects of this compound on gene expression or the proteome of any cell models. Research in this area would typically involve techniques such as quantitative polymerase chain reaction (qPCR) to study changes in specific gene transcripts or high-throughput methods like RNA sequencing for a global view of gene expression. Proteomic analysis, often conducted using mass spectrometry, would identify and quantify changes in protein levels within cells following exposure to the compound. Without such studies, the impact of this compound on cellular protein synthesis and genetic regulation is unknown.
Subcellular Localization and Intracellular Dynamics Studies
Information regarding the specific compartments within a cell where this compound may accumulate or its movement within the cell is not documented. Subcellular localization studies, which often employ fluorescently tagged molecules and advanced microscopy techniques, are necessary to track a compound's journey and identify its potential intracellular targets. The dynamics of its interaction with organelles such as the mitochondria, endoplasmic reticulum, or the nucleus have not been characterized.
Investigations into Membrane Permeability and Cellular Uptake in Research Models
The ability of this compound to cross cell membranes and the mechanisms by which it enters cells are currently uncharacterized. Cellular uptake is a critical step for any compound to exert a biological effect and is studied using various in vitro models, such as Caco-2 cell monolayers, to predict intestinal absorption. nih.gov The processes that may be involved, such as passive diffusion, active transport, or endocytosis, have not been investigated for this specific compound. nih.govaau.dkmdpi.com
Preclinical Biological Activity Profiling and Mechanistic Investigations of Isopropyl 2 2 Oxopyrrolidin 1 Yl Acetate in Model Systems
In Vivo Animal Model Research Paradigms (excluding human trials)
Studies in this area would typically investigate the effects of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate on learning and memory in rodents, often using models of cognitive impairment. Standard behavioral tests include the Morris water maze, novel object recognition task, and passive avoidance tests to assess spatial learning, recognition memory, and fear-associated memory, respectively. For instance, in models where cognitive deficits are induced by agents like scopolamine, researchers would evaluate the compound's ability to reverse these impairments.
To evaluate neuroprotective potential, researchers would likely use animal models of acute neuronal injury (e.g., stroke models) or chronic neurodegenerative conditions. The efficacy of this compound would be assessed by measuring infarct volume in stroke models, or by quantifying neuronal survival and function in models of diseases like Alzheimer's or Parkinson's. Histopathological analysis of brain tissue would be a key component of these studies.
The behavioral profile of a novel compound is crucial. To assess effects on anxiety-like behaviors, rodent models such as the elevated plus maze and the open field test would be employed. These tests measure the animal's natural aversion to open or elevated spaces, and a compound's ability to modulate this behavior can indicate anxiolytic or anxiogenic properties.
A thorough investigation would also include monitoring the systemic effects of this compound. This would involve observing general health parameters, body weight, and food and water intake. Furthermore, blood and tissue samples would be collected for hematological and biochemical analysis to identify any potential effects on major organ systems.
Preclinical Pharmacokinetic and Pharmacodynamic Research in Animal Models
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is a critical component of preclinical research.
Pharmacokinetic studies would be conducted in rodents to determine the concentration of this compound in the plasma and various tissues over time after administration. This data is essential for understanding its bioavailability and how effectively it reaches its target sites, such as the brain. Techniques like liquid chromatography-mass spectrometry (LC-MS) are typically used for the sensitive quantification of the compound in biological samples.
Metabolic Fate and Excretion Pathways in Animal Models
While direct metabolic studies on this compound are not extensively available in the public domain, its structural similarity to the well-known nootropic agent, piracetam, and other pyrrolidinone derivatives allows for informed hypotheses regarding its metabolic fate and excretion pathways in animal models. This compound is the isopropyl ester of 2-(2-oxopyrrolidin-1-yl)acetic acid.
The metabolic journey of this compound is anticipated to commence with the hydrolysis of the ester bond, a common metabolic reaction for ester-containing compounds. This enzymatic process, likely mediated by various esterases present in the plasma and tissues, would yield 2-(2-oxopyrrolidin-1-yl)acetic acid and isopropanol (B130326).
Following the initial hydrolysis, the resulting 2-(2-oxopyrrolidin-1-yl)acetic acid moiety is expected to exhibit a metabolic profile akin to that of piracetam. Piracetam itself undergoes very limited metabolism in the body and is primarily excreted unchanged in the urine. drugbank.com This suggests that 2-(2-oxopyrrolidin-1-yl)acetic acid may also be largely resistant to further biotransformation.
However, studies on other pyrrolidinone derivatives indicate that some metabolic modifications can occur. The principal metabolic transformations observed for some compounds in this class include hydroxylation of the pyrrolidinone ring, often at the C5 position, which can be followed by oxidative C-N cleavage of the ring. nih.gov Additionally, if other aromatic moieties were present, hydroxylation of those rings followed by conjugation reactions such as sulfation could be expected. nih.gov
The excretion of this compound and its metabolites is predicted to be predominantly through the renal pathway. This is consistent with the excretion profile of piracetam, of which approximately 90% of an administered dose is excreted in the urine as the unchanged drug. drugbank.com Therefore, it is plausible that both the parent compound, if it escapes initial hydrolysis, and its primary metabolite, 2-(2-oxopyrrolidin-1-yl)acetic acid, would be efficiently cleared by the kidneys and eliminated in the urine.
Table 1: Postulated Metabolic Fate of this compound in Animal Models
| Metabolic Process | Putative Metabolite(s) | Key Enzymes (Hypothesized) | Primary Excretion Route (Hypothesized) |
|---|---|---|---|
| Ester Hydrolysis | 2-(2-oxopyrrolidin-1-yl)acetic acid, Isopropanol | Carboxylesterases | Renal (Urine) |
| Ring Hydroxylation | Hydroxylated derivatives of 2-(2-oxopyrrolidin-1-yl)acetic acid | Cytochrome P450 monooxygenases | Renal (Urine) |
Target Engagement Quantification in Animal Tissues
A comprehensive review of the scientific literature reveals a notable absence of publicly available studies that specifically quantify the target engagement of this compound in animal tissues. While the broader class of pyrrolidinone-based compounds has been investigated for various biological activities, including nootropic and anticonvulsant effects, specific data on the binding affinity, receptor occupancy, or direct interaction of this compound with its putative molecular targets in vivo are not documented.
The mechanism of action for piracetam, a close structural analog, is not fully elucidated but is thought to involve the modulation of neurotransmitter systems and enhancement of cell membrane fluidity. nih.gov It is hypothesized that this compound may share similar mechanisms. However, without direct experimental evidence from techniques such as positron emission tomography (PET) imaging with a radiolabeled form of the compound, or ex vivo tissue binding assays, any discussion of its target engagement in animal tissues remains speculative.
Future research, employing advanced analytical techniques, would be necessary to identify the specific molecular targets of this compound and to quantify its engagement with these targets in various tissues, particularly within the central nervous system.
Table 2: Status of Target Engagement Data for this compound in Animal Tissues
| Target Engagement Parameter | Status of Available Data | Potential Future Research Methods |
|---|---|---|
| Binding Affinity (e.g., Ki, Kd) | Not Available | Radioligand binding assays |
| Receptor Occupancy | Not Available | Positron Emission Tomography (PET) |
Design Principles for this compound Analogs
The design of analogs of this compound, a derivative of the racetam class of compounds, is a strategic process aimed at optimizing its pharmacological profile. This involves systematically modifying distinct parts of the molecule—namely the ester moiety and the pyrrolidinone ring—to enhance efficacy, alter pharmacokinetic properties, and reduce potential toxicity. The core idea is that even minor structural alterations can significantly impact how the molecule interacts with its biological target.
The ester group in this compound is a prime target for modification due to its significant role in the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Ester moieties are susceptible to hydrolysis by esterase enzymes present in the body, which can be a deliberate design feature to create soft drugs or prodrugs.
Key rationales for varying the ester moiety include:
Modulating Lipophilicity : The size and nature of the alkyl group of the ester (the isopropyl group in this case) directly influence the molecule's lipophilicity, or its ability to dissolve in fats and lipids. By extension, this affects the compound's ability to cross biological membranes, including the blood-brain barrier.
Controlling Metabolic Stability : The steric hindrance around the ester carbonyl group can affect the rate of enzymatic hydrolysis. Bulky alkyl groups, for instance, can shield the ester from esterases, prolonging the compound's duration of action. Conversely, designing esters that are rapidly metabolized can lead to short-acting compounds, which may be desirable to minimize side effects nih.gov.
Enhancing Solubility : While increasing lipophilicity can improve membrane permeability, it may decrease aqueous solubility. Modifications to the ester group can be used to strike a balance between these two critical properties.
In a study on related ester derivatives, variations in the ester side chain, such as using isopropyl or methyl groups, were found to be particularly effective in creating short-term active compounds by controlling the rate of metabolism into inactive acid forms nih.gov.
Table 1: Impact of Ester Moiety Variation on Physicochemical Properties
The 2-oxopyrrolidine core is the defining feature of this class of compounds and is considered a key pharmacophore mdpi.com. Introducing substituents onto this ring is a common strategy to modulate biological activity and selectivity. The non-planarity of the saturated pyrrolidinone ring allows for the exploration of three-dimensional chemical space, and the spatial orientation of substituents can significantly alter the binding mode to biological targets researchgate.net.
Key considerations for pyrrolidinone ring substitution include:
Stereochemistry : The carbon atoms in the pyrrolidinone ring can be chiral centers. Different stereoisomers (enantiomers or diastereomers) resulting from substitution can exhibit vastly different biological activities and metabolic profiles due to the stereoselective nature of protein binding sites researchgate.net.
Electronic Effects : Adding electron-withdrawing or electron-donating groups to the ring can alter the electronic distribution of the entire molecule. This can influence the strength of interactions, such as hydrogen bonding, with a receptor. For instance, studies on other cyclic compounds have shown that substituents like chlorine (an electron-withdrawing group) are often well-tolerated and can lead to active analogs nih.govresearchgate.net.
Steric Effects : The size and position of substituents can influence how the molecule fits into a binding pocket. In some related structures, substitutions at the 2- and 3-positions of a ring have been found to yield more active compounds than those substituted at the 4-position nih.govresearchgate.net.
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties spirochem.com. The goal is to create a new molecule that retains the desired biological activity but has an improved profile in terms of potency, selectivity, pharmacokinetics, or toxicity spirochem.com. This technique is particularly useful for exploring new chemical space and generating novel intellectual property.
In the context of pyrrolidinone scaffolds, bioisosteric replacements could be applied in several ways:
Ring Analogs : The pyrrolidinone ring itself could be replaced with other five-membered heterocyclic systems to see if the core scaffold is essential or if similar spatial arrangements of functional groups are sufficient for activity.
Carbonyl Group Replacement : The ketone (C=O) group in the pyrrolidinone ring is a key hydrogen bond acceptor. A potential bioisosteric replacement could be a sulfone (SO₂) or other groups that can mimic its hydrogen-bonding capability.
Ester and Amide Bioisosteres : The amide bond within the lactam (cyclic amide) ring is crucial. While less commonly replaced, its properties can be mimicked by other functional groups in different contexts. Similarly, the external ester moiety could be replaced by a metabolically more stable amide or other bioisosteres.
Table 2: Examples of Classical Bioisosteric Replacements
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.gov. By establishing this relationship, QSAR models can be used to predict the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process nih.gov.
The development of a robust QSAR model is a multi-step process that relies on statistical methods and machine learning algorithms.
The typical workflow for building a predictive QSAR model is as follows:
Data Set Collection : A series of structurally related compounds with experimentally determined biological activity (e.g., binding affinity, enzyme inhibition) is compiled. This dataset is then typically divided into a "training set" for building the model and a "test set" for validating its predictive power.
Descriptor Calculation : For each molecule in the dataset, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
Model Generation : Using the training set, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable).
Model Validation : The predictive ability of the generated model is rigorously assessed. This is done internally using techniques like cross-validation on the training set and, crucially, externally by using the model to predict the activity of the compounds in the independent test set nih.gov. A model is considered robust if its predictions for the test set are accurate.
These models are particularly useful for screening large virtual libraries of compounds to identify potential hits and for guiding the optimization of lead compounds to improve their activity and ADME properties .
Key structural descriptors can be categorized as follows:
Electronic Descriptors : These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. These are crucial for modeling electrostatic and covalent interactions ucsb.edu.
Steric Descriptors : These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific shape indices.
Hydrophobic Descriptors : These quantify the molecule's lipophilicity, which is critical for membrane permeability and binding to hydrophobic pockets in proteins. The most common descriptor is the partition coefficient, LogP scribd.com. In several studies, biological potency has been positively correlated with inhibitor lipophilicity nih.gov.
Thermodynamic Descriptors : These can include properties like heat of formation and solvation energy, which relate to the stability of the molecule and its interactions with a solvent.
For psychotropic drugs, for example, a descriptor called "effective hydrogen charge," which is based on the charge of specific hydrogen atoms, has been successfully correlated with acute toxicity nih.gov. The identification of such key descriptors provides valuable insights for medicinal chemists, allowing them to rationally design new analogs with a higher probability of success.
Table 3: Categories of Compounds Mentioned
Unlocking the Potential of Pyrrolidone Derivatives: A Deep Dive into Computational Chemistry and Structure-Activity Relationships
The intricate world of drug discovery is increasingly reliant on the powerful synergy of computational chemistry and structure-activity relationship (SAR) studies. A noteworthy scaffold in this domain is the 2-oxopyrrolidine moiety, a core component of the nootropic agent piracetam and its derivatives. This article focuses on the computational evaluation of this compound and its closely related analogs, exploring the molecular interactions and design strategies that underpin their therapeutic potential.
Advanced Analytical Methodologies for the Research and Characterization of Isopropyl 2 2 Oxopyrrolidin 1 Yl Acetate
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is fundamental to separating Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate from impurities, reaction byproducts, and other components within a sample matrix. These techniques are essential for both qualitative identification and precise quantitative measurement.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound in research samples. A robust and validated reversed-phase HPLC (RP-HPLC) method is typically developed to ensure accuracy, precision, and reliability. nih.gov
Method development begins with selecting appropriate chromatographic conditions. A common choice for the stationary phase is a C18 column, which is effective for separating moderately polar compounds. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid (TFA) in water. nih.govnih.govcore.ac.uk Elution can be performed in isocratic mode (constant mobile phase composition) or gradient mode to optimize the separation of the target analyte from any impurities. nih.gov Detection is frequently accomplished using a UV or Photodiode Array (PDA) detector, set at a wavelength where the analyte exhibits maximum absorbance. nih.govrjptonline.org
Once optimal conditions are established, the method undergoes rigorous validation according to International Council for Harmonisation (ICH) guidelines. nih.gov Validation parameters include specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, and robustness. nih.govwjpls.org Specificity ensures that the analyte peak is free from interference from other components. rjptonline.org Linearity is assessed over a concentration range, with a high correlation coefficient (typically r² > 0.999) indicating a direct relationship between detector response and concentration. nih.govhumanjournals.com Accuracy is determined by recovery studies, while precision is evaluated by analyzing multiple replicates. nih.govrjptonline.org Robustness testing involves making small, deliberate changes to method parameters (e.g., flow rate, mobile phase composition) to confirm the method's reliability under varied conditions. rjptonline.org
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile:Water or Methanol:Buffer (e.g., 65:35 v/v) | Elution of the analyte from the column. rjptonline.orghumanjournals.com |
| Elution Mode | Isocratic or Gradient | To achieve optimal separation in a reasonable time. nih.gov |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. nih.gov |
| Detection | UV/PDA Detector (e.g., at 210-230 nm) | Quantification and detection of the analyte. researchgate.net |
| Injection Volume | 10-20 µL | Introduction of the sample into the HPLC system. humanjournals.comresearchgate.net |
| Linearity Range | e.g., 10-100 µg/mL | Concentration range over which the method is accurate and precise. nih.gov |
| Accuracy (% Recovery) | 98-102% | Measures the closeness of test results to the true value. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds and is well-suited for identifying potential volatile impurities or degradation products associated with this compound. nih.gov This method combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. mdpi.com
For sample introduction, especially for trace volatile analysis in a complex matrix, headspace solid-phase microextraction (HS-SPME) can be employed. nih.govnih.gov This technique concentrates volatile analytes from the sample's headspace onto a coated fiber before injection into the GC system. The GC separation is typically performed on a capillary column, such as a DB-624 or HP-5MSI, which separates compounds based on their boiling points and interactions with the stationary phase. mdpi.comnih.gov The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. mdpi.com
As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them (commonly via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). ajgreenchem.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident identification by comparison with spectral libraries like NIST. nih.govajgreenchem.com
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Column | Capillary Column (e.g., HP-5MSI, 30 m x 0.25 mm) | Separation of volatile compounds. mdpi.com |
| Carrier Gas | Helium | Transports the sample through the column. mdpi.com |
| Injection Mode | Splitless or Headspace (SPME) | Efficient sample introduction and concentration. nih.govmdpi.com |
| Oven Program | e.g., 60°C to 240°C at 3°C/min | To elute compounds with a wide range of boiling points. mdpi.com |
| Ionization Source | Electron Ionization (EI) at 70 eV | To fragment molecules for identification. mdpi.com |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separation and detection of ions by m/z. |
| Mass Range | e.g., 40-550 amu | To capture the molecular ion and key fragments. mdpi.com |
Since this compound may possess a chiral center, depending on its synthesis pathway, assessing its enantiomeric purity is critical. Chiral chromatography, particularly chiral HPLC, is the predominant method for separating enantiomers. nih.gov This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govbgb-analytik.com
The development of a chiral separation method involves screening a variety of CSPs. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak®, Lux®), are widely used due to their broad applicability for a range of compounds. nih.govbgb-analytik.com Pirkle-type phases are another common class of CSPs. bgb-analytik.com The separation depends on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. bgb-analytik.com
Mobile phases in chiral HPLC are often non-polar (normal phase), consisting of solvents like hexane (B92381) and isopropanol (B130326), which can facilitate the specific interactions (e.g., hydrogen bonding, π-π interactions) necessary for chiral recognition. aocs.org The choice of mobile phase and any additives is crucial for optimizing the resolution between the enantiomeric peaks. sigmaaldrich.com Validation of a chiral method ensures it can accurately quantify the proportion of each enantiomer, which is essential for determining enantiomeric excess (e.e.).
| Chiral Stationary Phase (CSP) Type | Examples | Primary Interaction Mechanism |
|---|---|---|
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, dipole-dipole, steric interactions. nih.gov |
| Pirkle-Type (Brush-Type) | e.g., Whelk-O® 1 | π-π interactions, hydrogen bonding, dipole stacking. bgb-analytik.com |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin (e.g., CHIROBIOTIC®) | Ionic interactions, hydrogen bonding. sigmaaldrich.com |
| Crown Ether-Based | e.g., Crownpak® | Inclusion complexation, primarily for primary amines. nih.gov |
Spectroscopic Characterization in Mechanistic Studies
Spectroscopic methods are indispensable for the structural confirmation of this compound and for investigating its chemical behavior in mechanistic studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the molecular structure of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HMQC) are employed for unequivocal assignment of all proton and carbon signals. researchgate.net
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, one would expect to see characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the methylene (B1212753) protons of the acetate and pyrrolidinone ring, and the remaining protons of the pyrrolidinone ring. hmdb.caresearchgate.net
The ¹³C NMR spectrum reveals the number of unique carbon environments. hmdb.ca Expected signals would include those for the carbonyl carbons of the ester and the amide (lactam), the methine and methyl carbons of the isopropyl group, and the methylene carbons of the pyrrolidinone ring and acetate group. nih.gov The chemical shifts provide insight into the electronic environment of each nucleus.
| Nucleus | Assignment (Hypothesized) | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H NMR | Isopropyl -CH(CH₃)₂ | ~4.9-5.1 | septet |
| Isopropyl -CH(CH₃)₂ | ~1.2-1.3 | doublet | |
| -N-CH₂-COO- | ~4.0-4.2 | singlet | |
| Pyrrolidinone -N-CH₂- | ~3.4-3.6 | triplet | |
| Pyrrolidinone -(C=O)-CH₂- & -CH₂-CH₂-CH₂- | ~2.0-2.5 | multiplets | |
| ¹³C NMR | Amide C=O | ~175 | - |
| Ester C=O | ~170 | - | |
| Isopropyl -CH(CH₃)₂ | ~68-70 | - | |
| -N-CH₂-COO- | ~48-50 | - | |
| Pyrrolidinone -N-CH₂- | ~44-46 | - | |
| Other Pyrrolidinone & Isopropyl Carbons | ~18-32 | - |
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. wisc.edu When coupled with a chromatographic inlet like GC or LC, it provides high specificity.
In electron ionization (EI-MS), the molecule is fragmented in a reproducible manner. The highest mass peak often corresponds to the molecular ion (M⁺), confirming the molecular weight. ajgreenchem.com The fragmentation pattern can provide structural information. For this compound (MW: 185.22 g/mol ), characteristic fragments would likely arise from the cleavage of the ester bond. For instance, loss of the isopropyl group ([M-43]⁺) or the isopropoxy group ([M-59]⁺) would be expected. ajgreenchem.comnist.gov Another key fragmentation pathway could involve the pyrrolidinone ring itself.
Softer ionization techniques, such as Electrospray Ionization (ESI), are often used with LC-MS and typically produce a protonated molecule [M+H]⁺, which also confirms the molecular weight with minimal fragmentation.
| m/z (Hypothesized) | Ion Identity | Fragmentation Pathway |
|---|---|---|
| 185 | [M]⁺ | Molecular Ion |
| 170 | [M-CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 142 | [M-C₃H₇]⁺ or [M-43]⁺ | Loss of the isopropyl radical. ajgreenchem.com |
| 126 | [M-C₃H₇O]⁺ or [M-59]⁺ | Loss of the isopropoxy radical. |
| 84 | [C₄H₆NO]⁺ | Fragment corresponding to the 2-oxopyrrolidin-1-yl moiety. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. nist.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Purity Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed for the qualitative and quantitative assessment of pharmaceutical compounds. IR spectroscopy is particularly useful for identifying the functional groups present in a molecule, while UV-Vis spectroscopy is often utilized for determining the purity and concentration of a substance.
For this compound, IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its key functional groups. The presence of the ester group would be indicated by a strong carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. Additionally, the amide carbonyl of the pyrrolidinone ring would exhibit a distinct absorption band, usually around 1680-1700 cm⁻¹. The C-N stretching vibration of the amide and the C-O stretching of the ester would also produce characteristic peaks in the fingerprint region of the spectrum.
UV-Vis spectroscopy can be employed to assess the purity of this compound. The compound is expected to exhibit absorption in the ultraviolet region due to the presence of the carbonyl chromophores in the ester and amide groups. A pure sample would show a specific absorption maximum (λmax) with a corresponding molar absorptivity. Impurities with different chromophoric systems would lead to a broadening of the absorption band or the appearance of additional peaks, thus allowing for a quantitative assessment of purity.
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate reveals that the oxopyrrolidin-3-yl ring adopts an envelope conformation. nih.govdoaj.orgsemanticscholar.org In this conformation, one of the carbon atoms of the five-membered ring is out of the plane formed by the other four atoms. nih.govdoaj.orgsemanticscholar.org It is plausible that the pyrrolidinone ring in this compound would adopt a similar non-planar conformation.
The determination of the crystal structure of this compound would involve growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This information is invaluable for understanding the compound's physical properties and its interactions with biological targets.
Table 1: Representative Crystallographic Data for a Related Pyrrolidinone Derivative
| Parameter | Value |
| Compound | 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate |
| Formula | C₁₃H₁₅NO₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 26.504 (2) |
| b (Å) | 6.3668 (5) |
| c (Å) | 7.6040 (6) |
| V (ų) | 1283.14 (17) |
| Z | 4 |
Data sourced from studies on a related compound to illustrate typical crystallographic parameters. nih.govdoaj.orgsemanticscholar.org
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the analysis of complex mixtures, such as biological samples or reaction products. These techniques offer enhanced selectivity and sensitivity compared to individual methods.
LC-MS/MS for Metabolite Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in drug metabolism studies. nih.govresearchgate.net It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This technique would be crucial for identifying and quantifying the metabolites of this compound in biological fluids such as plasma and urine. nih.gov
The metabolic fate of this compound would likely involve hydrolysis of the isopropyl ester to form the corresponding carboxylic acid, 2-(2-oxopyrrolidin-1-yl)acetic acid. Other potential metabolic transformations could include hydroxylation of the pyrrolidinone ring or the isopropyl group. LC-MS/MS analysis would involve separating the parent compound from its metabolites using an appropriate LC column and mobile phase. The separated components would then be ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion (the protonated or deprotonated molecule of interest), and the second stage fragments this ion and analyzes the resulting product ions. The fragmentation pattern provides structural information that aids in the identification of the metabolites.
HPLC-SPE-NMR-TOF-MS for Complex Sample Analysis
For extremely complex samples, more advanced hyphenated techniques such as High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) can be employed. nih.gov This powerful combination allows for the separation of components by HPLC, followed by their trapping on an SPE cartridge. nih.gov The trapped analytes can then be eluted into an NMR spectrometer for detailed structural elucidation and a TOF-MS for accurate mass measurement. nih.gov
The application of this technique to the study of this compound and its metabolites would provide unambiguous structural confirmation of the metabolites, even at low concentrations. nih.gov This is particularly valuable when reference standards for the metabolites are not available. The combination of retention time, accurate mass, and detailed NMR data provides a very high level of confidence in the identification of unknown compounds in a complex matrix. nih.gov
Development of Bioanalytical Methods for Preclinical Studies
The development of robust and reliable bioanalytical methods is a prerequisite for conducting preclinical pharmacokinetic and pharmacodynamic studies. These methods are essential for the quantitative determination of a drug and its metabolites in various biological matrices.
Sample Preparation Techniques for Biological Matrices
Biological matrices such as blood, plasma, and urine are complex mixtures containing proteins, salts, and other endogenous substances that can interfere with the analysis of a target compound. nih.gov Therefore, effective sample preparation is a critical step in any bioanalytical method. researchgate.net The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and make the sample compatible with the analytical instrument. researchgate.net
Common sample preparation techniques that could be applied to the analysis of this compound in biological matrices include:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. orientjchem.org The choice of the organic solvent is crucial for achieving high extraction efficiency. orientjchem.org
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed into a cartridge to selectively retain the analyte from the sample matrix. orientjchem.org Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. SPE can provide cleaner extracts and higher concentration factors compared to LLE. orientjchem.org
The choice of the most appropriate sample preparation technique will depend on the physicochemical properties of this compound, the required sensitivity of the assay, and the nature of the biological matrix being analyzed.
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Protein denaturation and removal by centrifugation. | Simple, fast, and inexpensive. | Less clean extracts, potential for matrix effects. |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases. orientjchem.org | Good for removing non-polar interferences, can provide clean extracts. orientjchem.org | Can be labor-intensive, requires larger volumes of organic solvents. orientjchem.org |
| Solid-Phase Extraction | Selective retention on a solid sorbent. orientjchem.org | High selectivity, clean extracts, high concentration factors, amenable to automation. orientjchem.org | Can be more expensive and require method development. |
Method Validation for Reproducibility and Accuracy in Research
The validation of an analytical method is a critical process that ensures the reliability, consistency, and accuracy of experimental data. wjarr.com For this compound, a compound of interest in various research fields, establishing a validated analytical procedure is paramount to guarantee that measurements are fit for their intended purpose. duyaonet.com This section focuses on two key validation characteristics: reproducibility and accuracy, which are fundamental in demonstrating the performance and reliability of an analytical method. gmptrends.com
The validation process involves a systematic evaluation of the analytical procedure to confirm that it is suitable for its intended use. europa.eu According to international guidelines, such as those from the International Council for Harmonisation (ICH), method validation encompasses several parameters, including accuracy, precision, specificity, linearity, range, and robustness. slideshare.net
Reproducibility
Reproducibility, often referred to as inter-laboratory precision, assesses the consistency of results obtained from the analysis of identical samples under varied conditions. neliti.com These variations can include different laboratories, analysts, instruments, and times of analysis. ut.ee The objective is to demonstrate that the analytical method is transferable and can produce comparable results regardless of the testing environment. neliti.com
For this compound, a collaborative study could be designed where a homogenous batch of the compound is sent to three different laboratories for analysis using the same documented analytical method, for instance, a High-Performance Liquid Chromatography (HPLC) method. The results from each laboratory are then statistically compared to determine the degree of reproducibility. The Relative Standard Deviation (RSD) of the results across the laboratories is a common metric used to express reproducibility. biotech-spain.com
Table 1: Inter-Laboratory Reproducibility Study for this compound Assay
| Laboratory | Analyst | Instrument | Mean Assay (%) | Standard Deviation |
| Lab A | Analyst 1 | HPLC System 1 | 99.8 | 0.15 |
| Lab B | Analyst 2 | HPLC System 2 | 99.5 | 0.21 |
| Lab C | Analyst 3 | HPLC System 3 | 100.1 | 0.18 |
| Overall | 99.8 | 0.30 | ||
| %RSD | 0.30% |
Accuracy
Accuracy refers to the closeness of the test results obtained by a method to the true value. wjarr.com It is a measure of the exactness of the analytical method. neliti.com The accuracy of an analytical method for this compound can be determined by analyzing a sample with a known concentration (a reference standard) and comparing the measured value to the true value. Another common approach is a recovery study, where a known amount of pure this compound is added to a placebo or a sample matrix. The analytical method is then used to determine the amount of the added compound. wjarr.com
Accuracy is typically assessed at a minimum of three concentration levels covering the specified range of the method, with a minimum of three replicates at each concentration. neliti.com The results are expressed as the percentage recovery of the known amount of analyte added to the sample. wjarr.com
Table 2: Accuracy Assessment by Recovery Study for this compound
| Concentration Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.02 | 100.2% |
| 120% | 12.0 | 11.94 | 99.5% |
| Mean % Recovery | 99.7% |
The results in Table 2 demonstrate excellent accuracy, with the mean percent recovery close to 100%. This indicates that the analytical method is capable of providing results that are very close to the true value for the concentration of this compound.
Theoretical Applications and Future Research Trajectories for Isopropyl 2 2 Oxopyrrolidin 1 Yl Acetate in Academic Research
Hypothetical Roles as a Chemical Probe in Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling the study of that target's function in a biological system. While Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate has not been extensively characterized as a chemical probe, its structural features suggest a strong potential for such applications. The pyrrolidine (B122466) scaffold is a common motif in a vast number of biologically active compounds, indicating its inherent ability to interact with biological macromolecules. researchgate.netnih.gov
By modifying the isopropyl acetate (B1210297) side chain, researchers could develop a suite of probes to investigate cellular processes. For instance, attaching fluorescent tags or biotin (B1667282) handles could allow for the visualization and isolation of potential protein targets. The compound could serve as a starting point to probe the function of enzymes, receptors, or ion channels that are modulated by other pyrrolidone-containing molecules. Its relatively simple structure would be advantageous in minimizing off-target effects that can complicate the interpretation of results from more complex probes. The development of such probes would be invaluable for target identification and validation, crucial early steps in the drug discovery process.
Potential as a Scaffold for Novel Compound Libraries
The five-membered pyrrolidine ring is a highly valued scaffold in medicinal chemistry. nih.govnih.gov Its non-planar, three-dimensional structure allows for the efficient exploration of chemical space, a key factor in designing drugs with high specificity and potency. researchgate.netnih.gov The pyrrolidine nucleus is one of the most common five-membered nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
This compound is an ideal starting point for the creation of diverse compound libraries. The pyrrolidone ring and the ester group provide two distinct points for chemical modification.
Pyrrolidone Ring Functionalization: The carbon atoms of the pyrrolidone ring can be substituted with various functional groups to explore structure-activity relationships (SAR).
Side Chain Modification: The isopropyl acetate side chain can be readily altered. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a library of amides. Alternatively, the acetate portion can be extended or replaced with other chemical moieties.
This versatility allows for the systematic generation of thousands of related compounds for high-throughput screening against a multitude of biological targets. acs.org Such libraries are essential resources for identifying novel hit compounds in drug discovery programs. nih.gov
Table 1: Potential Diversification Points of this compound
| Modification Site | Potential Reactions | Resulting Functional Groups | Purpose |
|---|---|---|---|
| Pyrrolidone Ring | Alkylation, Halogenation, etc. | Substituted Pyrrolidones | Explore SAR around the core scaffold |
| Ester Carbonyl | Amidation, Reduction | Amides, Alcohols | Introduce new interaction points |
Exploration of Unexplored Molecular Targets Based on Structural Homology
The structure of this compound is closely related to the racetam class of compounds, such as piracetam. Racetams are known to modulate neurotransmission, exhibit neuroprotective properties, and improve neuroplasticity. wikipedia.org However, their precise molecular targets are not fully elucidated. The structural similarity suggests that this compound might interact with similar, or as-yet-unidentified, targets within the central nervous system.
Furthermore, the broader pyrrolidine class of molecules exhibits a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. frontiersin.org This suggests that the pyrrolidone core can interact with a diverse set of protein families. By using this compound as a query molecule in computational screening studies (e.g., virtual screening or pharmacophore modeling), researchers could identify novel, unexplored protein targets based on structural and electronic homology. This approach could lead to the discovery of new therapeutic applications for this class of compounds.
Concepts for Prodrug Design Utilizing the Ester Moiety
Prodrugs are inactive or less active molecules that are converted into the active drug within the body. scirp.org The ester moiety is one of the most common functional groups used in prodrug design to improve the pharmacokinetic properties of a parent drug. scirp.orgmdpi.comresearchgate.net Ester prodrugs are often used to enhance lipophilicity, which can improve a drug's ability to cross cell membranes and increase its oral bioavailability. wisdomlib.orgnih.gov
The isopropyl ester group in this compound makes it a potential prodrug of the corresponding carboxylic acid, 2-(2-oxopyrrolidin-1-yl)acetic acid. In the body, esterase enzymes could hydrolyze the isopropyl ester, releasing the active carboxylic acid. scirp.orgnih.gov This strategy could be particularly useful if the parent carboxylic acid has poor membrane permeability. The rate of hydrolysis can be tuned by modifying the alcohol portion of the ester; for instance, different alkyl esters (e.g., ethyl, t-butyl) would likely have different rates of enzymatic cleavage. ijper.org This allows for the fine-tuning of the drug's release profile. iipseries.org
Table 2: Ideal Properties of an Ester Prodrug
| Property | Rationale |
|---|---|
| Chemical Stability | Must be stable enough to reach the target site before conversion. researchgate.net |
| Enhanced Permeability | Increased lipophilicity to cross biological membranes. scirp.org |
| Enzymatic Conversion | Efficiently and quantitatively converted to the active drug in vivo. researchgate.netnih.gov |
Research into Combination Approaches with Other Chemical Entities
Molecular hybridization is a strategy in drug design that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule. mdpi.com This approach can lead to compounds with improved affinity, selectivity, or a broader spectrum of activity. The pyrrolidine scaffold is an excellent building block for creating such hybrid molecules. nih.gov
This compound could be chemically modified to incorporate other bioactive fragments. For example, the carboxylic acid derivative could be linked to an anti-inflammatory agent, an antioxidant, or a fragment known to target a specific cancer-related protein. The resulting hybrid molecule could exhibit synergistic effects, where the combined activity is greater than the sum of the individual components. This approach has been successfully used to develop novel therapeutic candidates for a variety of diseases. frontiersin.org
Advanced Material Science Applications (e.g., polymers containing pyrrolidone units)
The pyrrolidone moiety is a key component of the polymer poly(N-vinyl pyrrolidone) (PVP). nih.gov PVP is a water-soluble, biocompatible, and chemically inert polymer with a wide range of applications in the pharmaceutical, biomedical, and cosmetic industries. nih.goveschemy.comwikipedia.org It is used as a binder in tablets, in drug delivery systems, and as a component of contact lenses. eschemy.combohrium.com
The pyrrolidone unit imparts desirable properties to polymers, such as hydrophilicity and the ability to form complexes with other molecules. mdpi.com this compound could serve as a monomer or a precursor for creating novel polymers. For instance, the ester could be converted to a polymerizable group like an acrylate (B77674) or a vinyl ether. The resulting polymers could have unique properties, potentially finding use in areas such as:
Biocompatible coatings: For medical devices to reduce protein adsorption. researchgate.net
Hydrogels: For controlled drug release or tissue engineering applications. mdpi.comresearchgate.net
Porous materials: For applications in chromatography, catalysis, or separation technologies. mdpi.comnih.gov
Composite materials: The incorporation of pyrrolidone-containing polymers with fillers like metal particles can create materials with novel magnetic or electrical properties. mdpi.com
The synthesis of new polymers containing the 2-(2-oxopyrrolidin-1-yl)acetate side chain could lead to advanced materials with tailored properties for specific high-tech applications. ontosight.aidur.ac.uk
Contribution to Fundamental Understanding of Pyrrolidone Chemistry
The 2-pyrrolidone ring, a five-membered lactam, is a fundamental heterocyclic structure in organic chemistry. atamanchemicals.comwikipedia.org Studying the synthesis and reactivity of derivatives like this compound contributes to a deeper understanding of this important class of compounds. Research on this molecule can provide insights into:
Synthetic Methodologies: Developing new and efficient ways to synthesize substituted 2-pyrrolidones is an ongoing area of research. chemicalbook.comrsc.orgrdd.edu.iq
Reaction Mechanisms: Investigating the reactions of the pyrrolidone ring and the ester side chain can elucidate fundamental principles of reactivity and catalysis. atamanchemicals.comchemicalbook.com
Stereochemistry: The pyrrolidine ring can contain multiple stereocenters, and understanding how these affect the molecule's properties and biological activity is crucial. researchgate.netnih.gov
Physicochemical Properties: Detailed characterization of the compound's properties, such as its basicity, nucleophilicity, and conformational preferences, adds to the collective knowledge of pyrrolidine chemistry. nih.govchemicalbook.com
Each new derivative that is synthesized and characterized adds a piece to the puzzle of understanding the structure-property relationships within this versatile chemical family. researchgate.net
Methodological Considerations and Research Challenges in Isopropyl 2 2 Oxopyrrolidin 1 Yl Acetate Studies
Challenges in Synthesis of Complex Analogs
The synthesis of complex analogs of Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate, a derivative of the pyrrolidine (B122466) scaffold, presents significant challenges in organic chemistry. mdpi.comfrontiersin.org The pyrrolidine ring is a common motif in many biologically active natural and synthetic compounds. mdpi.comfrontiersin.org However, creating structurally innovative and diverse analogs to overcome limitations of parent compounds, such as solubility and enantioselectivity, can be difficult. mdpi.com For instance, introducing different groups onto the pyrrolidine ring to act as efficient hydrogen-bond donors is a key strategy that requires sophisticated synthetic approaches. mdpi.com The stereoselective synthesis of these derivatives, which is crucial for their biological activity, is a notable challenge in synthetic organic chemistry. mdpi.com
Data Integration and Big Data Analysis in Chemical Biology Research
The fields of chemical biology and medicinal chemistry are increasingly reliant on the integration and analysis of large, complex datasets. ucsd.eduresearchgate.net The use of "big data" approaches is becoming necessary to process the vast amount of information generated from high-throughput screening and other modern research techniques. researchgate.net This allows for the identification of patterns and relationships in the data that might otherwise be missed. ucsd.edu For instance, big data analysis can be used to scour mass-spectrometry data to discover new bioactive compounds. ucsd.edu However, integrating and interpreting this data to guide drug discovery presents a significant challenge. researchgate.net
Reproducibility and Robustness of Experimental Protocols
Ensuring the reproducibility and robustness of experimental protocols is a critical challenge in all scientific research, including studies on this compound. nih.govnih.gov Reproducibility is achieved when data can be replicated by multiple scientists, while rigor ensures robust and unbiased experimental design, methodology, analysis, and reporting. nih.gov A lack of reproducibility can lead to wasted resources and hinder scientific progress. nih.gov To address this, there is a growing emphasis on publishing detailed and validated experimental protocols that can be widely adopted. nih.govresearchgate.net Furthermore, designing experiments to be robust across heterogeneous conditions can improve the translational potential of preclinical research. nih.gov
Ethical Considerations in Preclinical Animal Research (excluding human trials)
The use of animals in preclinical research carries significant ethical responsibilities. nih.govnih.gov A primary ethical consideration is the justification for using animals, with a reasonable expectation that the research will yield useful data. nih.govnih.gov The principles of the 3Rs—Replacement, Reduction, and Refinement—are fundamental to the ethical conduct of animal experimentation. kosinmedj.org This includes minimizing the number of animals used, refining procedures to lessen pain and suffering, and replacing animal use with alternatives whenever possible. nih.govkosinmedj.org Researchers must ensure that all personnel are properly trained in the humane handling and care of the specific animal species involved in the study. nih.govnih.gov
Interdisciplinary Collaboration in Chemical Biology and Medicinal Chemistry Research
The complexity of modern drug discovery necessitates strong interdisciplinary collaboration. nih.govacs.org Medicinal chemistry, a multidisciplinary science, combines organic chemistry, biochemistry, pharmacology, and molecular biology, among other fields. nih.gov Effective drug discovery for complex conditions, such as neurodegenerative diseases, requires partnership between academic biologists, medicinal chemists, and industry researchers. nih.gov This cross-fertilization of ideas and expertise is essential for translating basic scientific discoveries into viable therapeutic candidates. nih.govacs.org
Advancements in High-Throughput Screening for Related Compounds
High-throughput screening (HTS) is a key technology in drug discovery, allowing for the rapid testing of large libraries of chemical compounds against biological targets to identify "hits". nih.govijirt.org Recent advancements in HTS, including automation, miniaturization, and the integration of artificial intelligence and machine learning, have significantly enhanced its capabilities. jocpr.compharmtech.com These technologies enable the screening of millions of compounds with greater speed, efficiency, and reliability. nih.govjocpr.com The use of more physiologically relevant models, such as 3D cell cultures and organoids, in HTS is also improving the predictive power of these screens. jocpr.com
Q & A
Q. What are the established synthetic routes for Isopropyl 2-(2-oxopyrrolidin-1-yl)acetate, and what key reaction parameters influence yield?
Answer: The compound is typically synthesized via multi-step processes involving esterification and amide coupling. A common approach includes:
Reacting 2-(2-oxopyrrolidin-1-yl)acetic acid with isopropyl alcohol under acid catalysis (e.g., H₂SO₄).
Optimizing reaction temperature (60–80°C) and time (12–24 hours) to maximize esterification efficiency.
Purifying the product via column chromatography or recrystallization.
Key parameters affecting yield include:
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Answer: Standard methods include:
For crystallographic analysis, SHELX software is used for small-molecule refinement , while ORTEP-III generates 3D structural visualizations .
Q. What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H317) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Collect solid residues with absorbent materials; avoid aqueous washdown to prevent environmental contamination .
- Storage : Keep in sealed containers at +5°C to maintain stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding its reactivity?
Answer:
- Comparative Analysis : Use density functional theory (DFT) to model reaction pathways and compare with experimental kinetics (e.g., ester hydrolysis rates) .
- Stereoelectronic Effects : Investigate electron distribution via X-ray crystallography (SHELXL ) to identify unexpected orbital interactions.
- Solvent Effects : Re-run simulations with explicit solvent models (e.g., COSMO-RS) to account for solvation dynamics .
Example case: Discrepancies in nucleophilic substitution rates may arise from steric hindrance not captured in simplified computational models .
Q. What strategies optimize reaction conditions to improve enantiomeric purity in derivatives?
Answer:
- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric synthesis .
- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
- Kinetic Control : Lower reaction temperatures (0–5°C) to favor one enantiomer via slower, more selective pathways .
Recent studies achieved >90% enantiomeric excess (ee) using immobilized lipases in solvent-free systems .
Q. How do structural modifications (e.g., alkyl chain length) affect biological activity in related pyrrolidinone derivatives?
Answer:
- Pharmacophore Mapping : Replace the isopropyl group with bulkier tert-butyl to enhance binding to neurological targets (e.g., GABA receptors) .
- Solubility : Shorter alkyl chains (methyl vs. isopropyl) improve aqueous solubility but reduce blood-brain barrier penetration .
- Metabolic Stability : Fluorination at the pyrrolidinone ring decreases hepatic clearance in rodent models .
Data from analogs like Ethyl 2-(2-oxopyrrolidin-1-yl)acetate show 2x higher in vitro activity against acetylcholinesterase compared to methyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
